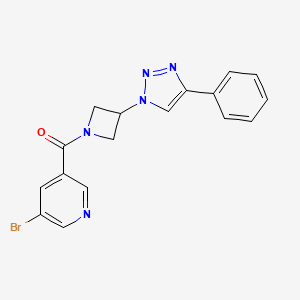

(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

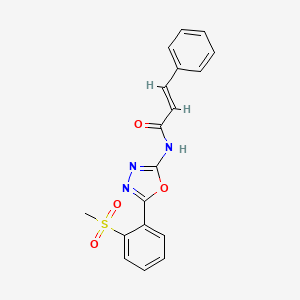

The compound “(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a bromopyridinyl group, a phenyltriazolyl group, and an azetidinyl group linked by a methanone . This compound is likely to be a key small organic molecule for potential treatment of type II diabetes mellitus .

Synthesis Analysis

The synthesis of this compound might involve several steps, including the formation of the bromopyridinyl group, the phenyltriazolyl group, and the azetidinyl group, followed by their coupling via a methanone linker . The exact synthesis process would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The bromopyridinyl group, the phenyltriazolyl group, and the azetidinyl group are likely to contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound might undergo various chemical reactions, depending on the conditions. For example, the bromopyridinyl group might undergo nucleophilic substitution reactions, while the phenyltriazolyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, while its stability would be affected by the strength of its chemical bonds .科学的研究の応用

Synthesis and Antioxidant Properties

Researchers have investigated the synthesis and antioxidant properties of compounds with bromination and demethylation reactions, highlighting the potential of bromophenols as effective antioxidants. Such compounds, including derivatives with bromine, have been synthesized and evaluated for their radical scavenging activities and total reducing power, indicating promising antioxidant power and potential applications in mitigating oxidative stress-related conditions (Çetinkaya et al., 2012).

Biological Activity of Triazole Analogues

Triazole analogues have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. These compounds, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, have shown significant inhibition of bacterial growth, suggesting their potential as a basis for developing new antibacterial agents (Nagaraj et al., 2018).

Antiviral and Antitumoral Activity

A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones revealed promising in vitro anticoronavirus and antitumoral activity. These findings indicate the potential therapeutic applications of such compounds in treating viral infections and cancer (Jilloju et al., 2021).

Synthesis and Biological Evaluation of Novel Azetidine Derivative

A novel azetidine derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been synthesized and evaluated for antibacterial and antifungal activity. The compound displayed acceptable results, suggesting its potential application in developing new antimicrobial agents (Rao et al., 2013).

Fluorescent Chemosensors for Heavy Metal Ions

Research on bis(terpyridyl) Ruthenium(II) complexes containing aza-oxa and polyaza macrocycles has led to the development of fluorescent chemosensors for heavy metal ions. These metallo receptors selectively sense heavy metals like Hg2+ in preference to other ions, highlighting their potential application in environmental monitoring and pollution control (Padilla-Tosta et al., 2001).

作用機序

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key therapeutic target in the treatment of type II diabetes mellitus .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity

Biochemical Pathways

By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a reduction in the rate at which complex carbohydrates are broken down into glucose, thereby reducing postprandial hyperglycemia (high blood sugar levels after meals), a common issue in individuals with type II diabetes .

Result of Action

The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This can help to manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications.

Safety and Hazards

将来の方向性

Given its potential role in the treatment of type II diabetes mellitus, future research on this compound could focus on optimizing its synthesis, improving its efficacy as an α-glucosidase inhibitor, and assessing its safety profile . Further studies could also explore its potential applications in other therapeutic areas.

特性

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN5O/c18-14-6-13(7-19-8-14)17(24)22-9-15(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMASTLQAJMUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)

![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2748481.png)

![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)